molecular formula C17H20N4O3 B6569888 N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide CAS No. 946350-21-6

N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

Cat. No.: B6569888
CAS No.: 946350-21-6
M. Wt: 328.4 g/mol
InChI Key: FHINGWJIUDXRGW-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone intermediate, which is then reacted with cyclohexylamine and oxalyl chloride to form the final product. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogens, nucleophiles; varying temperatures and solvents depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide stands out due to its specific structural features, such as the cyclohexyl group, which may confer unique chemical and biological properties

Properties

IUPAC Name

N'-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15-13-9-5-4-8-12(13)14(20-21-15)10-18-16(23)17(24)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,23)(H,19,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHINGWJIUDXRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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